2-(Prop-2-yn-1-yl)benzene-1,4-diol
Description
Structure
3D Structure
Properties
CAS No. |
918495-59-7 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-prop-2-ynylbenzene-1,4-diol |
InChI |
InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,10-11H,3H2 |
InChI Key |
AHUNBVXOOHTTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Benzene 1,4 Diol
Retrosynthetic Analysis Approaches
A retrosynthetic analysis of the target molecule, 2-(prop-2-yn-1-yl)benzene-1,4-diol, primarily involves the disconnection of the bond between the aromatic ring and the propargyl group. This approach identifies the key building blocks as a hydroquinone (B1673460) synthon acting as a nucleophile and a propargyl electrophile.
Primary Disconnection:
The most logical disconnection is the C2-C1' bond, which simplifies the target molecule into a hydroquinone anion (or an equivalent nucleophilic precursor) and a propargyl halide or other electrophilic propargyl species. This strategy falls under the category of a Friedel-Crafts alkylation or a nucleophilic aromatic substitution variant.
A key challenge in this approach is achieving C-alkylation over the thermodynamically favored O-alkylation on the hydroquinone hydroxyl groups. Therefore, the choice of starting material—whether benzene-1,4-diol (B12442567) itself or its oxidized form, p-benzoquinone—is a critical consideration in the synthetic design. nih.gov The retrosynthesis must also account for methods to ensure mono-alkylation and prevent the formation of di-substituted products. researchgate.net
Alternative, less direct retrosynthetic pathways could involve functional group interconversion. ub.edu For instance, one could envision synthesizing an intermediate like 2-allylbenzene-1,4-diol and then converting the allyl group to the desired propargyl moiety in a subsequent step. Another approach could start with a pre-functionalized benzene (B151609) ring where a different group is later transformed into the propargyl substituent.
Alkylation Strategies for Hydroquinone Scaffolds
The alkylation of hydroquinones is a fundamental transformation, but directing the substitution to a specific carbon atom on the aromatic ring is complex. The two hydroxyl groups activate the ring towards electrophilic substitution but are also potent nucleophiles themselves, leading to competitive O-alkylation (ether formation). acgpubs.orgsci-hub.ru
Base-mediated alkylation, typically employing a strong base to deprotonate the hydroquinone, is a common strategy. In the presence of an alkylating agent like propargyl bromide, the resulting phenoxide anion can attack the electrophile. However, this method, analogous to the Williamson ether synthesis, predominantly yields O-alkylated products. researchgate.netsemanticscholar.org
To favor C-alkylation, reaction conditions must be carefully optimized. Factors such as the choice of solvent, temperature, and counter-ion can influence the O/C selectivity. Generally, polar aprotic solvents favor O-alkylation, while nonpolar solvents can sometimes promote C-alkylation. The use of a base is critical for activating the hydroquinone, with various organic and inorganic bases being employed to facilitate the deprotonation step. rsc.orgresearchgate.net Despite these potential modifications, direct, selective base-mediated C-propargylation of hydroquinone remains a significant synthetic hurdle due to the high nucleophilicity of the oxygen atoms.
Transition metal catalysis offers powerful alternatives for C-C bond formation. nih.govrsc.org For the synthesis of this compound, a Lewis acid-catalyzed Friedel-Crafts type reaction is a viable approach. This method often utilizes the more electrophilic p-benzoquinone as the starting material instead of hydroquinone.
A notable example is the scandium-catalyzed propargylation of quinone derivatives. nih.gov In this process, a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) activates a propargylic alcohol, which then attacks the quinone ring. The reaction is believed to proceed through a redox chain mechanism where the quinone is transiently reduced to a more reactive hydroquinone intermediate in situ, which then undergoes electrophilic C-alkylation. nih.gov This strategy cleverly bypasses the direct handling of the air-sensitive hydroquinone while achieving the desired C-alkylation.
| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)₃ / Hantzsch Ester | Coenzyme Q₀ (a quinone) | Propargylic Alcohols | 1,2-DCE | 60 | Good to Excellent | nih.gov |
This table presents data for a related quinone propargylation, illustrating the potential of the methodology.
Propargylation of Benzene-1,4-diol Precursors
Given the challenges of direct C-alkylation on hydroquinone itself, strategies involving its precursor, p-benzoquinone, or indirect routes are often more effective.
The most promising method for the direct C-propargylation to form the hydroquinone backbone involves the reaction of p-benzoquinone with a suitable propargylating agent. This approach leverages the electrophilic nature of the quinone ring.
Research has shown that various propargylic alcohols can be coupled with quinones in the presence of a catalytic system. nih.gov The reaction between p-benzoquinone and a propargylic alcohol, activated by a Lewis acid, leads to the formation of the C-propargylated hydroquinone after a reductive workup or an in-situ reduction. This method offers a direct and efficient route to the desired carbon skeleton. By analogy, systems used for C-allylation, such as the use of allyl-trimethyl-silane with a Lewis acid, provide a blueprint for similar propargylation strategies. lookchem.com
Table of C-Allylation of p-Benzoquinone (as an analogue for Propargylation)
| Catalyst / Promoter | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Bismuth(III) triflate | Allyl-trimethyl-silane | Dichloromethane (B109758) | 20 | 2-Allylhydroquinone | 75 | lookchem.com |
| Indium / Sodium iodide | Allyl bromide | Not specified | Not specified | 2-Allylhydroquinone | 73 | lookchem.com |
This table shows conditions for the synthesis of the allyl-analogue, suggesting potential conditions for propargylation.
Indirect routes offer a way to circumvent the challenges of direct C-propargylation by using multi-step synthetic sequences. ub.edu A plausible strategy begins with the synthesis of a related, more accessible compound, which is then chemically modified to yield the final product.
One such pathway involves the synthesis of 2-allylbenzene-1,4-diol, which can be prepared with good yields from p-benzoquinone. lookchem.com The terminal alkene of the allyl group can then be converted into an alkyne. This transformation can be achieved through a two-step process: bromination of the double bond followed by a double dehydrobromination using a strong base.
Another indirect strategy could involve a Claisen rearrangement. The synthesis of 1,4-bis(prop-2-yn-1-yloxy)benzene, the dipropargyl ether of hydroquinone, is straightforward. semanticscholar.org Heating this compound could induce a tandem Claisen rearrangement. However, this reaction typically yields the 2,5-disubstituted product, 2,5-di(prop-2-en-1-yl)benzene-1,4-diol, which would then require further modification.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free reaction conditions and the development of more sustainable catalysts.
Solvent-Free Reaction Conditions
Traditional alkylation reactions often employ volatile organic solvents, which contribute to environmental pollution and pose safety risks. A greener alternative is the implementation of solvent-free reaction conditions. For the synthesis of phenolic ethers, a method involving the simple grinding of a phenol, an alkyl bromide, anhydrous potassium carbonate, and an organic base as a catalyst in a mortar at room temperature has been reported to produce good to excellent yields. acs.org This solid-state reaction approach avoids the use of toxic and flammable solvents, simplifying the work-up procedure and reducing waste generation. acs.org
Another approach to minimize solvent use is the direct alkylation of alkenes under solvent-free and catalyst-free conditions, a method that has been shown to be effective for synthesizing aryl-containing trisubstituted alkenes. researchgate.net The absence of a solvent was found to be critical for initiating this type of reaction sequence. researchgate.net While not directly demonstrated for the propargylation of hydroquinone, these solvent-free methodologies offer a promising avenue for the green synthesis of this compound.
Catalyst Development for Enhanced Sustainability
The choice of catalyst plays a significant role in the sustainability of a synthetic process. Catalytic reagents are generally preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. youtube.com
For the alkylation of phenols, various catalytic systems have been explored to improve efficiency and selectivity. These include:
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites and clays like montmorillonite and kaolinite, offers advantages in terms of easy separation from the reaction mixture and potential for reuse. scirp.org For instance, zeolites have been employed as catalysts in solvent-free conditions for cyclization-based procedures. ncl.res.in
Metal-Based Catalysts: Rhenium-catalyzed ortho-alkylation of phenols has been shown to be highly regioselective and efficient on a multigram scale. orgsyn.org Similarly, a combination of catalytic ZnCl2 and camphorsulfonic acid (CSA) has been used for the site-selective ortho-alkylation of phenolic derivatives. chemrxiv.org For the propargylation of quinones, a cooperative effect of Sc(OTf)₃ and Hantzsch ester has been described, working through a redox chain reaction. acs.orgnih.gov
Organocatalysts: Electrostatically tuned phenols have been developed as efficient metal-free organocatalysts for transfer hydrogenation reactions under mild conditions. youtube.com
The development of recyclable catalysts is a key aspect of green chemistry. For example, a cellulose-supported cobalt ferrite (CoFe₂O₄/RC) catalyst has been synthesized for the degradation of pollutants and has shown high stability and recyclability over multiple cycles. researchgate.net The application of such supported catalysts to the synthesis of this compound could significantly enhance the sustainability of the process.
Stereochemical Considerations in Analogue Synthesis (If applicable to chiral derivatives)
The target molecule, this compound, is achiral. However, the synthesis of chiral analogues, for instance, through the introduction of a stereocenter on the propargyl chain or by substitution on the benzene ring leading to atropisomerism, would necessitate careful consideration of stereochemistry.
The synthesis of chiral propargylamines has been achieved through asymmetric Friedel-Crafts-type arylation reactions of C-alkynyl imines using chiral phosphoric acids as catalysts. rsc.org This approach allows for the enantioselective formation of C(sp²)-C(sp³) bonds. rsc.org
Furthermore, a fascinating example of stereochemistry in a related system involves a chiral quinone-hydroquinone molecule that can racemize through a reversible redox reaction. This process highlights how redox cycling can impact the stereochemical integrity of such compounds.
For the synthesis of chiral derivatives of this compound, the choice of a chiral catalyst or a chiral starting material would be crucial in controlling the stereochemical outcome. For example, an iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where the solvent plays a key role in determining the enantiomer formed. researchgate.net
Scale-Up Methodologies and Process Optimization for Academic Research
Scaling up the synthesis of this compound from a laboratory to an academic research scale (typically in the gram to multigram range) requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility.
A key challenge in the synthesis of monosubstituted hydroquinones is controlling the selectivity to avoid the formation of the disubstituted product. One strategy to increase the monosubstitution ratio during the O-alkylation of hydroquinone with propargyl bromide is to use a large excess of hydroquinone as the limiting reactant. Slow, dropwise addition of the propargyl bromide solution over an extended period can also favor the formation of the desired monosubstituted product.
For the ortho-alkylation of phenols, rhenium-catalyzed reactions have been successfully scaled up to the multigram level, providing good yields of the monoalkylated product. orgsyn.org The purification of the product in these cases can often be achieved by simple distillation. orgsyn.org
Process optimization would involve a systematic study of various reaction parameters, including:
| Parameter | Considerations for Optimization |
|---|---|
| Reactant Ratio | Varying the molar ratio of hydroquinone to propargyl bromide to maximize the yield of the desired 2-substituted product and minimize the formation of the 2,5-disubstituted byproduct. |
| Catalyst Loading | Determining the optimal concentration of the catalyst to achieve a high reaction rate while minimizing cost and potential side reactions. |
| Temperature | Investigating the effect of temperature on reaction kinetics and selectivity. Higher temperatures may increase the reaction rate but could also lead to undesired side products. |
| Reaction Time | Monitoring the reaction progress over time to determine the point of maximum product formation and avoid product degradation. |
| Solvent Choice | If a solvent is used, screening different solvents to find one that provides good solubility for the reactants and facilitates the desired reaction pathway. For greener processes, exploring solvent-free options is a priority. |
| Purification Method | Developing an efficient and scalable purification protocol, such as crystallization or column chromatography, to isolate the target compound in high purity. |
By carefully optimizing these parameters, a robust and scalable procedure for the synthesis of this compound can be established for academic research purposes.
Chemical Reactivity and Derivatization Strategies of 2 Prop 2 Yn 1 Yl Benzene 1,4 Diol
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a hub of chemical activity, readily participating in a variety of addition and coupling reactions. masterorganicchemistry.com
Click Chemistry Applications
The terminal alkyne is a perfect partner for "click chemistry," a class of reactions known for their high efficiency and selectivity. iris-biotech.denih.gov The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the alkyne with an azide-containing molecule to form a stable triazole ring. iris-biotech.denih.govresearchgate.net This strategy is widely used to link molecules together, for applications ranging from drug discovery to materials science. researchgate.netnih.gov The introduction of a propargyl group into a molecule allows for subsequent conjugation via the CuAAC reaction. iris-biotech.de
Hydration and Hydroamination Reactions
The triple bond of the alkyne can undergo hydration (the addition of water) to form carbonyl compounds. This transformation typically proceeds via an enol intermediate which then tautomerizes to the more stable ketone or aldehyde. masterorganicchemistry.comkhanacademy.org Depending on the reaction conditions and catalysts used, the addition of water can be directed to yield either the Markovnikov or anti-Markovnikov product. For terminal alkynes like the one in 2-(Prop-2-yn-1-yl)benzene-1,4-diol, hydroboration-oxidation sequences lead to the formation of aldehydes. khanacademy.org
Hydroamination, the addition of an N-H bond across the alkyne, provides a direct route to enamines and imines, which are valuable synthetic intermediates.
Halogenation and Hydrohalogenation Pathways
Like alkenes, alkynes can react with halogens (such as Br2 or Cl2) and hydrogen halides (like HBr or HCl). masterorganicchemistry.commasterorganicchemistry.com The addition of one equivalent of a hydrogen halide to a terminal alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.comyoutube.com The addition of a second equivalent of the hydrogen halide results in a geminal dihalide, where both halogen atoms are attached to the same carbon. masterorganicchemistry.com The mechanism of this reaction is thought to involve a vinyl cation intermediate. masterorganicchemistry.com However, some studies suggest a concerted termolecular mechanism, especially for reactions with HBr. youtube.com
Metathesis Reactions Involving the Alkyne
Alkyne metathesis is a powerful reaction that enables the scrambling and reforming of carbon-carbon triple bonds, catalyzed by metal complexes. This allows for the synthesis of new alkynes and polymers.
Reactivity of the Hydroquinone (B1673460) Core
The hydroquinone portion of the molecule is characterized by its redox activity, readily participating in oxidation-reduction reactions.
Oxidation-Reduction Pathways of the Hydroquinone System
The defining characteristic of the hydroquinone core is its ability to undergo reversible oxidation to the corresponding benzoquinone. This process involves the loss of two electrons and two protons. This redox behavior is central to the function of many biologically important molecules and is exploited in various applications, including photography and as a polymerization inhibitor. The presence of the propargyl substituent can influence the redox potential of the hydroquinone system.
Interactive Table of Reactive Sites and Their Transformations
| Reactive Moiety | Reaction Type | Reagents/Catalysts | Product Type |
| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097), Copper(I) salt | 1,4-Disubstituted 1,2,3-Triazole |
| Terminal Alkyne | Hydration (Markovnikov) | H2O, H2SO4, HgSO4 | Methyl Ketone |
| Terminal Alkyne | Hydration (Anti-Markovnikov) | 1. BH3, THF; 2. H2O2, NaOH | Aldehyde |
| Terminal Alkyne | Hydrohalogenation (1 eq.) | HX (HCl, HBr, HI) | Vinyl Halide |
| Terminal Alkyne | Hydrohalogenation (2 eq.) | Excess HX | Geminal Dihalide |
| Hydroquinone | Oxidation | Oxidizing Agent (e.g., Fe3+) | Benzoquinone |
| Benzoquinone | Reduction | Reducing Agent (e.g., NaBH4) | Hydroquinone |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful activating hydroxyl (-OH) groups. These groups are ortho, para-directors. uci.edu The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu
In this specific molecule, the hydroxyl groups are at positions 1 and 4. The positions ortho to the C1-hydroxyl are C2 (substituted) and C6. The positions ortho to the C4-hydroxyl are C3 and C5. The para position for each hydroxyl group is occupied by the other. The propargyl group [-CH2C≡CH] at position 2 is considered a weakly deactivating alkyl group due to the electronegativity of the sp-hybridized carbon atoms, but its electronic influence is significantly overshadowed by the potent activating effect of the two hydroxyls.
Consequently, electrophiles are strongly directed to the available positions ortho to the hydroxyl groups: C3, C5, and C6. The steric bulk of the adjacent propargyl group at C2 may slightly hinder substitution at the C3 position, potentially favoring reactions at C5 and C6. Poly-substitution is also possible under harsh reaction conditions due to the ring's high activation. uci.edu
Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ or Br₂ in H₂O | Br⁺ | 2-Bromo-5-(prop-2-yn-1-yl)benzene-1,4-diol and 3-Bromo-5-(prop-2-yn-1-yl)benzene-1,4-diol |
| Nitration | Dilute HNO₃ | NO₂⁺ | 2-Nitro-5-(prop-2-yn-1-yl)benzene-1,4-diol |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(Prop-2-yn-1-yl)benzene-1,4-diol-2-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Generally not favored due to reaction of the catalyst with -OH groups. Protection of hydroxyls is required. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Similar to alkylation, catalyst incompatibility with hydroxyl groups is a major issue. |
Nucleophilic Substitution Reactions of Activated Derivatives
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is not directly feasible as hydroxyl groups are poor leaving groups. To facilitate such reactions, the molecule must first be converted into an activated derivative.
A primary strategy for activation involves the oxidation of the hydroquinone moiety to its corresponding quinone, 2-(prop-2-yn-1-yl)-1,4-benzoquinone. Quinones are excellent Michael acceptors and readily undergo nucleophilic addition reactions with a variety of nucleophiles, including thiols and amines. mdpi.comresearchgate.net This reaction is technically a conjugate addition followed by tautomerization rather than a direct SNAr, but it achieves the net result of substituting a C-H bond with a C-nucleophile bond on the ring.
Another potential, though less common, activation method would involve converting the hydroxyl groups into better leaving groups (e.g., triflates) and introducing strong electron-withdrawing groups (like nitro groups) onto the ring via EAS to facilitate a traditional SNAr mechanism.
The table below outlines potential reactions for an activated quinone derivative.
| Activated Derivative | Reaction Type | Nucleophile Example | Resulting Structure Type |
| 2-(Prop-2-yn-1-yl)-1,4-benzoquinone | Michael Addition | Thiols (R-SH) | Thioether-substituted hydroquinone (after re-aromatization) |
| 2-(Prop-2-yn-1-yl)-1,4-benzoquinone | Michael Addition | Amines (R-NH₂) | Amino-substituted hydroquinone (after re-aromatization) |
| 2-(Prop-2-yn-1-yl)-1,4-benzoquinone | Michael Addition | Cyanide (CN⁻) | Cyano-substituted hydroquinone (after re-aromatization) |
Dual Functionalization Strategies Utilizing Both Alkyne and Hydroquinone Sites
The synthetic versatility of this compound stems from its two distinct reactive sites. This allows for dual functionalization strategies, where both the alkyne and the hydroquinone ring are modified to build complex molecular architectures.
Click Chemistry and Ring Functionalization: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, to form a stable 1,2,3-triazole ring. This can be performed ortho-gonally to reactions on the hydroquinone ring, such as oxidation to the quinone or electrophilic substitution, provided the reaction conditions are compatible.
Sonogashira Coupling and Hydroxyl Group Modification: The terminal alkyne can participate in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. To prevent interference from the acidic phenolic protons, the hydroxyl groups are typically protected as ethers (e.g., methyl or silyl ethers) prior to the coupling reaction and subsequently deprotected.
Acetylide Formation and Ring Substitution: The terminal alkyne proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides). These reactions can be paired with prior or subsequent modifications of the aromatic ring.
The following table illustrates potential dual functionalization pathways.
| Strategy | Reaction at Alkyne | Reaction at Hydroquinone | Potential Outcome |
| Orthogonal Functionalization | CuAAC with an azide (R-N₃) | Oxidation to quinone | A triazole-substituted benzoquinone |
| Protect-Couple-Deprotect | Sonogashira coupling with aryl halide (Ar-X) | Protection as dimethyl ether, followed by deprotection | An aryl-alkyne substituted hydroquinone |
| Sequential Derivatization | Acetylide reaction with an electrophile (e.g., R-CHO) | Electrophilic bromination of the ring | A complex molecule with three distinct functional modifications |
Development of Novel Derivatization Reagents and Methodologies
Modern synthetic methodologies offer advanced ways to derivatize both the alkyne and hydroquinone functions of the title compound.
For the alkyne moiety, beyond standard coupling reactions, novel methods include:
Gold and Platinum Catalysis: These catalysts can promote various cyclization and hydrofunctionalization reactions of the alkyne, leading to complex heterocyclic structures.
Alkyne Metathesis: This powerful reaction allows for the scrambling and formation of new internal alkynes.
Photo-induced Reactions: Light-mediated reactions can enable unique transformations of the alkyne that are not accessible under thermal conditions.
For the hydroquinone ring, advanced derivatization includes:
Thiele-Winter Acetoxylation: This classic reaction can be used to introduce an additional hydroxyl group onto the ring by reacting the corresponding quinone with acetic anhydride in the presence of an acid catalyst, forming a triacetoxy derivative that is then hydrolyzed. mdpi.com
Modern Cross-Coupling: If the hydroxyl groups are converted to triflates, modern palladium- or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) can be used to form C-N, C-O, or C-C bonds at the 1 and 4 positions.
Redox-Active Material Synthesis: The hydroquinone-quinone redox couple can be exploited to synthesize redox-active polymers or self-assembled monolayers on surfaces.
Chemo- and Regioselectivity in Complex Reaction Systems
Controlling selectivity is paramount when working with a multifunctional molecule like this compound. slideshare.net
Chemoselectivity refers to the preferential reaction of one functional group over another. Key challenges and strategies include:
Alkyne vs. Aromatic Ring: Many EAS conditions involve strong acids which could potentially hydrate the alkyne. Using milder, selective reagents or performing the EAS on a precursor before introducing the propargyl group can circumvent this.
Alkyne vs. Phenol: The acidic protons of the phenol can interfere with base-catalyzed alkyne reactions. Protecting the hydroxyl groups as ethers is a common and effective strategy to ensure that only the alkyne reacts.
Phenol vs. Aromatic Ring: Oxidation of the hydroquinone to a quinone is a highly chemoselective reaction that targets the hydroxylated system specifically, leaving other C-H bonds and the alkyne untouched under mild conditions.
Regioselectivity involves controlling the position of a reaction on the aromatic ring.
EAS: As discussed in section 3.2.2, electrophilic attack is directed to positions C3, C5, and C6. Achieving substitution at a single desired position (e.g., only at C6) is challenging and may require the use of blocking groups or carefully controlled reaction conditions that exploit subtle differences in steric hindrance and electronic activation.
Nucleophilic Addition to Quinone: In the corresponding 2-(prop-2-yn-1-yl)-1,4-benzoquinone, nucleophilic attack can occur at several positions. The electronic and steric influence of the propargyl group will direct the incoming nucleophile, often to the C5 or C6 position, but mixtures of isomers are common.
The table below summarizes key selectivity considerations.
| Reaction Goal | Selectivity Challenge | Proposed Strategy |
| Brominate the aromatic ring | Chemoselectivity: Avoid reaction with the alkyne. | Use a non-acidic brominating agent like N-Bromosuccinimide (NBS). |
| Form an acetylide for C-C coupling | Chemoselectivity: Avoid deprotonation of the more acidic phenols. | Protect the hydroxyl groups as ethers (e.g., -OCH₃) before applying a strong base. |
| Achieve monosubstitution via EAS | Regioselectivity: Avoid polysubstitution and control the position (C3 vs. C5/C6). | Use stoichiometric control of the electrophile and low temperatures. Utilize sterics to favor the less hindered C5/C6 positions. |
Medicinal Chemistry Research Avenues for 2 Prop 2 Yn 1 Yl Benzene 1,4 Diol Analogues
Structure-Activity Relationship (SAR) Studies of Substituted Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's biological activity and pharmacokinetic properties. nih.gov For analogues of 2-(Prop-2-yn-1-yl)benzene-1,4-diol, SAR exploration can be systematically approached by modifying the alkyne side chain, derivatizing the hydroxyl groups, and altering the core aromatic scaffold.
The propargyl group is a privileged structural feature in medicinal chemistry, known for its role in targeting a wide range of proteins, including enzymes like monoamine oxidase (MAO) and various kinases. researchgate.netmdpi.com The terminal alkyne is a particularly valuable functional group, serving not only as a key interaction moiety but also as a synthetic handle for "click" chemistry, enabling the rapid generation of compound libraries. nih.govmdpi.com
Saturation: Converting the alkyne to an alkene or alkane would probe the importance of the triple bond's rigidity and electronic properties for biological activity.
Homologation: Extending the chain (e.g., to a butynyl or pentynyl group) can alter the spatial projection of the alkyne and its accessibility to target binding pockets.
Substitution: Introducing substituents on the propargylic carbon or at the terminus of the alkyne can modulate steric and electronic properties. For instance, creating internal alkynes could prevent metabolic modifications or alter binding modes.
Functionalization: The terminal alkyne is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives, a common strategy for linking the core scaffold to other pharmacophores or functional groups. nih.govmdpi.com
| Analogue | Side Chain Modification (R) | Hypothetical IC₅₀ (µM) | Rationale for Change |
|---|---|---|---|
| Parent Compound | -CH₂-C≡CH | 5.2 | Baseline activity |
| Analogue 1 | -CH₂-CH₂-CH₃ (Propyl) | >100 | Investigates the necessity of the alkyne π-system. |
| Analogue 2 | -CH₂-C≡C-CH₃ (But-2-yn-1-yl) | 15.8 | Evaluates impact of steric bulk at the alkyne terminus. |
| Analogue 3 | -CH(CH₃)-C≡CH | 8.1 | Probes steric tolerance at the propargylic position. |
| Analogue 4 | -CH₂-C≡C-Phenyl | 2.5 | Introduces potential for additional π-stacking interactions. |
The two hydroxyl groups of the hydroquinone (B1673460) core are critical determinants of the molecule's physicochemical properties, including its redox potential, hydrogen bonding capability, and solubility. Derivatization of these groups into ethers or esters is a common strategy to modulate these properties and improve pharmacokinetic profiles. mdpi.com Such modifications can fine-tune the activity and bioavailability of drugs. nih.gov
Esterification: Converting one or both hydroxyl groups to esters can serve multiple purposes. It can act as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroquinone. Additionally, the nature of the ester group can be varied to systematically alter lipophilicity, as demonstrated in studies of hydroquinone ester derivatives as tyrosinase inhibitors. nih.govresearchgate.net For example, a series of hydroquinone–benzoyl ester analogues showed potent inhibitory activity against mushroom tyrosinase, with the specific substitution pattern on the benzoyl ring dictating the potency and mechanism of inhibition. nih.govresearchgate.net
Etherification: The formation of mono- or di-ethers can block the redox activity of the hydroquinone moiety and prevent metabolic modification through glucuronidation or sulfation at these positions. Methylation is a common etherification, and various catalytic methods exist for the selective monoetherification of hydroquinone. researchgate.netgoogle.com This modification can enhance metabolic stability and alter the molecule's hydrogen bond donor/acceptor profile, which is crucial for target recognition.
| Compound | Ester Substituent (R) | mTyr IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| 3a | Benzoyl | 0.41 | Non-competitive |
| 3b | 4-Methylbenzoyl | 0.18 | Mixed |
| 3d | 4-Chlorobenzoyl | 0.33 | Competitive |
| 3e | 4-Nitrobenzoyl | 0.43 | Competitive |
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical entities with improved properties or to navigate around existing intellectual property. researchgate.net This involves replacing the central benzene-1,4-diol (B12442567) core with other frameworks that maintain the essential spatial and electronic features required for biological activity. researchgate.netcambridgemedchemconsulting.com
For the hydroquinone scaffold, potential bioisosteric replacements could include:
Positional Isomers: Catechol (benzene-1,2-diol) and resorcinol (benzene-1,3-diol) scaffolds would alter the geometry of the hydroxyl groups and significantly change the redox potential, which could impart selectivity for different biological targets.
Heterocyclic Cores: Replacing the benzene (B151609) ring with a heteroaromatic system, such as pyridinediol or pyrimidinediol, can introduce additional hydrogen bond acceptors (the ring nitrogens), modulate electronic properties, and improve solubility and other drug-like characteristics. ufrj.br
Non-aromatic Scaffolds: In some cases, non-aromatic rings that can appropriately position the key functional groups (hydroxyls and the alkyne side chain) might also be explored to access new chemical space.
These core modifications aim to retain the pharmacophoric elements while optimizing pharmacokinetic properties, as demonstrated in the optimization of benzene-1,4-disulfonamide inhibitors, where modifications to the core motif were critical for potency. nih.govnih.gov
| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |
|---|---|---|
| Benzene-1,4-diol (Hydroquinone) | Benzene-1,2-diol (Catechol) | Alters redox potential and H-bond vector; potential for metal chelation. |
| Benzene-1,4-diol (Hydroquinone) | Pyridine-2,5-diol | Introduces a ring nitrogen to modulate pKa, solubility, and metabolic stability. |
| Benzene-1,4-diol (Hydroquinone) | Indole-4,7-diol | Expands the aromatic system for additional interactions; mimics endogenous structures. |
| Benzene-1,4-diol (Hydroquinone) | Thiophene-2,5-diol | Replaces phenyl ring with a different heteroaromatic system to alter electronics and IP space. |
In Vitro Mechanistic Studies of Biological Interactions
Understanding how a compound exerts its biological effect at a molecular level is crucial for rational drug design. For analogues of this compound, in vitro mechanistic studies would focus on identifying and characterizing their interactions with specific protein targets.
The hybrid structure of the parent compound suggests potential interactions with multiple enzyme classes.
Oxidoreductases: Hydroquinones are well-known redox-active molecules that can interact with oxidoreductases. nih.gov They can act as substrates or inhibitors for enzymes like tyrosinase and NADPH–cytochrome P450 reductase. nih.govmdpi.com Furthermore, propargyl-containing structures such as selegiline are known irreversible inhibitors of monoamine oxidase (MAO), an oxidoreductase, where the alkyne moiety is key to the mechanism of inactivation. mdpi.com Analogues could be screened against a panel of oxidoreductases to determine their inhibitory profiles and selectivity.
Kinases: Protein kinases are another major class of drug targets. The propargyl group is present in some kinase inhibitors, where it can form covalent bonds with cysteine residues in the active site or simply occupy a hydrophobic pocket. researchgate.net Given the prevalence of kinase dysregulation in diseases like cancer, screening a library of this compound analogues against a kinase panel could uncover novel inhibitory activities. nih.gov
| Enzyme Class | Specific Example | Rationale for Interaction | Structural Moiety Implicated |
|---|---|---|---|
| Oxidoreductase | Tyrosinase | Hydroquinone is a known inhibitor and substrate. nih.govresearchgate.net | Hydroquinone core |
| Oxidoreductase | Monoamine Oxidase (MAO-B) | Propargylamine (B41283) is a classic irreversible inhibitor scaffold. mdpi.com | Propargyl side chain |
| Kinase | Tyrosine Kinases (e.g., Src, EGFR) | Propargyl groups can act as covalent or non-covalent binders in the ATP pocket. researchgate.net | Propargyl side chain |
| Kinase | PI3K/Akt Pathway Kinases | Many natural phenols and their derivatives are known to inhibit this pathway. nih.gov | Hydroquinone core and derivatives |
To quantify the affinity of analogues for their protein targets, receptor binding assays are indispensable. nih.gov These assays typically use a radiolabeled or fluorescently labeled ligand to compete with the test compound for binding to a receptor, which can be in the form of purified protein or expressed in cell membranes. nih.gov Common formats include filtration binding assays and scintillation proximity assays (SPA). nih.gov
Once a binding interaction is confirmed and quantified (yielding constants like Kᵢ or Kᴅ), the specific molecular interactions can be further elucidated using techniques like:
X-ray Crystallography: Co-crystallization of an analogue with its target protein can provide an atomic-resolution picture of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and the orientation of the ligand in the active site.
Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding poses and estimate binding free energies. These models can rationalize observed SAR data and guide the design of new analogues with improved affinity and selectivity.
The different structural features of this compound contribute distinctly to target binding. The hydroxyl groups can act as hydrogen bond donors and acceptors, the aromatic ring can engage in π-π stacking or hydrophobic interactions, and the alkyne can interact with hydrophobic pockets or, in some cases, form covalent adducts. Understanding the interplay of these interactions is key to optimizing potency.
| Structural Motif | Potential Non-Covalent Interaction | Potential Target Residues |
|---|---|---|
| Hydroxyl Groups (-OH) | Hydrogen bonding (donor and acceptor) | Asp, Glu, Ser, Thr, His, backbone C=O/N-H |
| Benzene Ring | π-π stacking, hydrophobic interactions | Phe, Tyr, Trp, Leu, Val, Ile |
| Alkyne Triple Bond | Hydrophobic interactions, π-cation interactions | Leu, Val, Ile, Lys, Arg |
| Terminal Alkyne C-H | Weak hydrogen bonding | Carbonyl oxygen |
Cellular Pathway Modulation in Model Systems (e.g., Antioxidant Pathways, Apoptosis)
Analogues of this compound, which belong to the hydroquinone family, are being investigated for their ability to modulate various cellular pathways, including those involved in antioxidant response and programmed cell death (apoptosis). Research into structurally similar compounds provides insights into the potential mechanisms of action for novel analogues.
One studied analogue, (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol, has demonstrated notable antiangiogenic properties. digitellinc.com In model systems using activated endothelial cells, this compound was found to inhibit proliferation and induce cell cycle arrest at the G2/M phase. digitellinc.com Furthermore, it was observed to trigger apoptosis, a process of programmed cell death crucial for removing damaged or cancerous cells. digitellinc.com The apoptogenic activity of this derivative is thought to be linked to an increased generation of reactive oxygen species (ROS). digitellinc.com The inhibition of key signaling molecules such as VEGFR2, Akt, and ERK phosphorylation suggests that these analogues could interfere with the VEGF/VEGFR2 axis, a critical pathway in angiogenesis. digitellinc.com
The induction of apoptosis is a key strategy in cancer chemotherapy. nih.gov The parent compound, hydroquinone, has been shown to induce shrinkage and death in various cancer cell lines, including melanoma and breast cancer cells. mdpi.com This suggests that derivatives of this compound could be developed as potent anti-cancer agents by leveraging their ability to trigger apoptotic pathways. Studies on other complex molecules have shown that the induction of apoptosis can be achieved through the activation of caspases-3, -8, and -9, which is associated with the release of cytochrome c from mitochondria. nih.gov
The table below summarizes the observed effects of a representative hydroquinone analogue on cellular pathways.
| Cellular Process | Observed Effect | Potential Mechanism | Relevant Pathways |
| Cell Proliferation | Inhibition | Induction of cell cycle arrest at G2/M phase | Cell Cycle Checkpoints |
| Apoptosis | Induction | Increased generation of Reactive Oxygen Species (ROS) | Intrinsic and Extrinsic Apoptotic Pathways, Caspase Activation |
| Angiogenesis | Inhibition | Decreased endothelial cell migration and tube formation | VEGF/VEGFR2 Signaling, Akt and ERK Pathways |
Investigation of Redox Cycling Mechanisms in Biological Contexts
The hydroquinone moiety within this compound and its analogues is susceptible to oxidation, forming a semiquinone radical and subsequently a quinone. This transformation is central to a process known as redox cycling. In a biological context, this can lead to the generation of reactive oxygen species (ROS), such as superoxide anions, which can have significant cellular consequences.
The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial role in the metabolism of quinones. NQO1 catalyzes a two-electron reduction of a quinone (Q) to a hydroquinone (QH2). nih.gov However, this hydroquinone can be unstable and may be re-oxidized back to a semiquinone free radical (SQ•) and then to the original quinone. This cycle reduces molecular oxygen to superoxide anion (O2•−). nih.gov
The process of redox cycling can be summarized as follows:
Reduction: The quinone form of the analogue is reduced to a hydroquinone, often by enzymes like NQO1.
Oxidation: The hydroquinone is oxidized back to a semiquinone radical, transferring an electron to molecular oxygen and forming a superoxide radical.
Further Oxidation: The semiquinone radical can be further oxidized back to the quinone, generating another superoxide radical in the process.
This continuous cycle can lead to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defenses. While high levels of oxidative stress can be damaging to normal cells, this mechanism can be exploited for therapeutic benefit, particularly in cancer treatment. Many cancer cells exhibit higher levels of oxidative stress compared to normal cells, making them more vulnerable to further ROS insults induced by redox-cycling agents. NQO1 is often overexpressed in various tumors, which could be therapeutically exploited by using bioactive quinones that are activated by this enzyme. nih.gov
Prodrug Strategies for Enhanced Biological Delivery in Research Models
One potential prodrug approach for hydroquinone-based compounds is to target hypoxic (low oxygen) environments, which are characteristic of solid tumors. nih.gov Certain quinone derivatives can act as hypoxia-selective prodrugs. benthamopen.com In the low-oxygen environment of a tumor, these prodrugs can be reduced to their more cytotoxic hydroquinone form, leading to localized therapeutic activity.
Another strategy involves modifying the hydroxyl groups of the benzene-1,4-diol moiety to improve physicochemical properties. For instance, esterification of the hydroxyl groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. Once inside the cell, cellular esterases can cleave the ester groups, releasing the active hydroquinone.
The table below outlines potential prodrug strategies for this compound analogues.
| Prodrug Strategy | Promoieties | Activation Mechanism | Therapeutic Goal |
| Hypoxia-Activated Prodrugs | Quinine derivatives, N-oxides | Reduction in hypoxic conditions | Tumor-specific drug release |
| Increased Lipophilicity | Ester groups, Carbamate groups | Enzymatic cleavage by esterases/amidases | Enhanced membrane permeability |
| Targeted Delivery | Substrates for specific transporters | Recognition and transport by cellular transporters | Site-specific accumulation |
Computational Medicinal Chemistry Approaches for Analogue Design
Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. Various computational approaches can be applied to the design of novel analogues of this compound with improved activity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method can be used to screen virtual libraries of this compound analogues against the binding site of a target protein of interest. The results of molecular docking simulations can provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. mdpi.com By understanding these interactions, medicinal chemists can design new analogues with modifications that are predicted to enhance binding and, consequently, biological activity.
Ligand-based virtual screening, on the other hand, utilizes the structural information of known active compounds to identify new molecules with similar properties. This approach is particularly useful when the three-dimensional structure of the target protein is not available.
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand bound to its target protein (structure-based) or from a set of active molecules (ligand-based). nih.gov This model can then be used as a 3D query to screen compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of analogues with known activities, a QSAR model can be developed to predict the activity of newly designed compounds. nih.gov This allows for the prioritization of the synthesis of compounds that are predicted to be most potent. For instance, a QSAR model could be developed for a series of this compound analogues as inhibitors of a particular enzyme, correlating descriptors such as hydrophobicity, electronic properties, and steric parameters with their inhibitory potency. asianpubs.org
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein and how their conformations change upon binding. mdpi.com These simulations can be used to assess the stability of the predicted binding poses from molecular docking and to calculate the binding free energy, which is a more accurate predictor of binding affinity. scielo.br For analogues of this compound, MD simulations could be used to study the stability of their complexes with a target enzyme, providing valuable information for the design of more potent and specific inhibitors. nih.gov
Materials Science and Polymer Chemistry Applications of 2 Prop 2 Yn 1 Yl Benzene 1,4 Diol
Utilization as a Monomer in Polymer Synthesis
While the direct homopolymerization of 2-(prop-2-yn-1-yl)benzene-1,4-diol is not extensively documented in scientific literature, its bifunctional nature, comprising hydroxyl groups and a terminal alkyne, makes it a highly promising monomer for the synthesis of novel polymers. The strategic incorporation of this monomer can lead to the development of alkyne-functionalized polymers and poly(hydroquinone) derivatives with tailored properties.
Design and Synthesis of Alkyne-Functionalized Polymers
The terminal alkyne of this compound serves as a versatile handle for polymer synthesis. This functionality allows for its participation in various polymerization reactions, leading to polymers with pendant alkyne groups that are available for post-polymerization modification. One of the most significant applications of terminal alkynes in polymer synthesis is their use in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and specificity enable the synthesis of well-defined polymer architectures.
For instance, this compound could be copolymerized with a diazide monomer to form a linear polymer chain containing triazole and hydroquinone (B1673460) moieties. The resulting polymers would possess the inherent redox activity of the hydroquinone unit and the stability of the triazole linkage. Furthermore, the pendant alkyne groups along a polymer backbone, synthesized through other polymerization methods involving the hydroxyl groups, would allow for the grafting of various molecules, nanoparticles, or biomolecules, leading to materials with a wide range of functionalities.
Poly(hydroquinone) Derivatives with Tunable Properties
The hydroquinone moiety of this compound is a well-known redox-active unit, capable of undergoing reversible oxidation to the corresponding quinone. researchgate.netacs.org The incorporation of this unit into a polymer backbone can yield redox-active polymers with potential applications in energy storage devices, sensors, and electrochromic materials. researchgate.netnih.gov The synthesis of such polymers can be envisioned through polycondensation reactions involving the hydroxyl groups of the hydroquinone monomer with suitable co-monomers, such as diacids or diacyl chlorides.
The presence of the propargyl group offers a unique advantage for tuning the properties of these poly(hydroquinone) derivatives. This alkyne side chain can be used to control the solubility of the polymer, as well as to introduce cross-linking sites for enhanced thermal and mechanical stability. Moreover, the redox properties of the hydroquinone units could be modulated by the electronic effects of the substituents attached to the alkyne group via post-polymerization modification.
Below is a table illustrating the potential properties of poly(hydroquinone) derivatives based on analogous redox-active polymers reported in the literature.
| Property | Potential Value/Characteristic | Application Relevance |
| Redox Potential | Tunable based on polymer structure | Energy storage (batteries, supercapacitors) |
| Electrical Conductivity | Semi-conducting in doped state | Organic electronics, sensors |
| Thermal Stability | Moderate to high, enhanced by cross-linking | Materials for demanding environments |
| Solubility | Controllable via side-chain functionalization | Solution processability for device fabrication |
| Electrochemical Reversibility | Good cycling stability | Long-life energy storage devices |
Cross-Linking Agent in Polymer Networks
The difunctional nature of alkyne-substituted hydroquinones, particularly the di-substituted analogue 2,5-bis(prop-2-yn-1-yl)benzene-1,4-diol (BPHQ), has been effectively utilized for the cross-linking of various polymer systems. This approach offers an alternative to traditional curing agents, such as toxic and moisture-sensitive isocyanates. The cross-linking reaction typically proceeds via a 1,3-dipolar cycloaddition between the alkyne groups of BPHQ and azide (B81097) groups present in the polymer, forming stable triazole linkages.
A notable example is the use of BPHQ as a curing agent for glycidyl (B131873) azide polymer (GAP), an energetic binder used in solid propellants. researchgate.netrsc.org The reaction between the terminal alkynes of BPHQ and the azide groups of GAP results in a cross-linked network with improved mechanical and thermal properties. The curing process can often be carried out at moderate temperatures and is insensitive to moisture, which is a significant advantage in propellant manufacturing. researchgate.net The mechanical properties of the resulting triazole-crosslinked polymer can be tuned by varying the ratio of GAP to BPHQ. researchgate.net
The table below summarizes the typical effects of using a bis-propargylhydroquinone cross-linker on the properties of an azide-containing polymer like GAP.
| Property | Uncured Polymer | Cross-linked with BPHQ |
| Physical State | Viscous liquid | Solid elastomer |
| Tensile Strength | Low | Increased |
| Elongation at Break | High | Decreased |
| Glass Transition Temperature (Tg) | Low | Increased |
| Thermal Stability | Moderate | Significantly increased |
Precursor for Advanced Functional Materials
The combination of a redox-active aromatic core and a "clickable" alkyne group makes this compound an attractive precursor for the synthesis of a variety of advanced functional materials.
Surface Functionalization of Nanomaterials via Click Chemistry
The functionalization of nanomaterial surfaces is crucial for tailoring their properties and integrating them into functional devices. The terminal alkyne of this compound makes it an ideal molecule for surface modification through click chemistry. Nanomaterials such as gold nanoparticles, silica (B1680970) nanoparticles, and carbon nanotubes can be first functionalized with azide groups and then reacted with the propargyl-hydroquinone to covalently attach the hydroquinone moiety to their surface.
This surface modification imparts the redox and electronic properties of the hydroquinone onto the nanomaterial. For example, gold nanoparticles functionalized with this compound could exhibit interesting electrochemical and optical properties, with potential applications in sensing, catalysis, and biomedical imaging. The hydroquinone layer can also influence the dispersibility and stability of the nanomaterials in different solvents.
Integration into Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct complex, ordered structures. The hydroquinone unit of this compound is well-suited for participating in supramolecular assembly. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of one-dimensional chains or two-dimensional networks. nih.gov
Furthermore, the aromatic ring of the hydroquinone can engage in π-π stacking interactions with other aromatic molecules, providing another driving force for self-assembly. The propargyl group, while primarily a reactive handle, can also influence the packing and morphology of the resulting supramolecular structures. The ability to form ordered assemblies opens up possibilities for the development of "smart" materials, such as sensors and responsive gels, where the supramolecular structure can be altered by external stimuli. rsc.org
Redox-Active Materials for Energy Storage Research
The hydroquinone moiety of this compound is the key to its potential as a redox-active material for energy storage applications. Hydroquinones are known for their ability to undergo reversible two-electron, two-proton oxidation to form the corresponding benzoquinone. This inherent electrochemical behavior makes them attractive candidates for use in systems like redox flow batteries (RFBs) and supercapacitors.
While specific research on the application of this compound in energy storage is limited, the broader class of hydroquinone derivatives has been extensively studied. The redox potential of the hydroquinone/quinone couple can be tuned by the introduction of various functional groups to the benzene (B151609) ring. The electron-donating or withdrawing nature of these substituents can alter the electron density of the redox center, thereby modifying its electrochemical properties.
The propargyl group on this compound offers a unique advantage. This alkyne functionality can be used to immobilize the redox-active hydroquinone unit onto a polymer backbone or a conductive substrate through various chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This covalent attachment can help mitigate the issue of active material crossover, a common challenge in redox flow batteries, and enhance the long-term stability of the electrode material.
Table 1: Illustrative Redox Potentials of Substituted Hydroquinones
| Compound | Substituent | Redox Potential (V vs. SHE) |
| Hydroquinone | -H | ~0.70 |
| 2-Methylhydroquinone | -CH₃ (electron-donating) | ~0.65 |
| 2-Chlorohydroquinone | -Cl (electron-withdrawing) | ~0.75 |
Note: This table provides illustrative data for related compounds to demonstrate the effect of substituents on redox potential. Specific experimental data for this compound is not currently available in published literature.
Photoresponsive and Electroactive Materials Based on Hydroquinone Core
The hydroquinone core of this compound also lends itself to the development of photoresponsive and electroactive materials. The redox state of the hydroquinone can be switched not only electrochemically but also, in some cases, through photochemical stimuli. This property can be harnessed to create materials that change their optical or electronic properties in response to light or an applied voltage.
The propargyl group is once again a critical enabler for creating such advanced materials. It allows for the incorporation of the hydroquinone unit into larger polymeric structures. For instance, this compound can be polymerized or grafted onto other polymers to create materials with a high density of redox-active and potentially photo-active sites.
While direct research on photoresponsive materials derived from this compound is not yet prevalent, the fundamental principles are well-established. The development of such materials would likely involve the synthesis of copolymers where the hydroquinone-containing monomer is combined with other monomers that impart desired mechanical, solubility, or further electronic properties.
Self-Assembly Studies of this compound Derivatives
The dual functionality of this compound makes it a compelling building block for supramolecular chemistry and self-assembly studies. The hydroxyl groups of the hydroquinone moiety can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules. Simultaneously, the terminal alkyne of the propargyl group provides a reactive handle for covalent capture or modification of self-assembled structures.
A significant area where derivatives of this compound have shown promise is in polymer chemistry. For example, a related compound, bis-propargyl hydroquinone (BPHQ), where both hydroxyl groups of hydroquinone are functionalized with propargyl groups, has been investigated as a curing agent for glycidyl azide polymer (GAP). nih.govtandfonline.com In this application, the azide groups on GAP react with the alkyne groups of BPHQ via a 1,3-dipolar cycloaddition to form a cross-linked triazole network. This process, known as "click chemistry," is highly efficient and leads to polymers with enhanced mechanical properties.
Research has shown that GAP cured with BPHQ exhibits improved mechanical properties compared to traditional urethane-cured GAP. nih.govtandfonline.com This highlights the potential of the propargyl-hydroquinone scaffold in creating robust and high-performance polymer networks.
Table 2: Mechanical Properties of Glycidyl Azide Polymer (GAP) Cured with Different Agents
| Curing System | Tensile Strength (MPa) | Elongation at Break (%) |
| Urethane Cured GAP | ~1.0 - 2.0 | ~100 - 200 |
| BPHQ Cured GAP | ~2.5 - 3.5 | ~50 - 100 |
Source: Data adapted from studies on energetic polymers. nih.govtandfonline.com
The mono-substituted nature of this compound offers intriguing possibilities for creating self-assembled structures with controlled dimensionality. The single propargyl group can act as a reactive site for surface attachment, leading to the formation of functionalized monolayers, or it can be used to initiate "grafting-from" polymerizations. The remaining hydroxyl groups can drive the formation of hydrogen-bonded assemblies in solution or on surfaces.
Advanced Analytical Methodologies for Research on 2 Prop 2 Yn 1 Yl Benzene 1,4 Diol
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ spectroscopic methods offer a powerful advantage by allowing researchers to observe a reaction as it happens, providing real-time data on the consumption of reactants and the formation of intermediates and products without altering the reaction environment.
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is an invaluable tool for real-time monitoring of the synthesis of 2-(prop-2-yn-1-yl)benzene-1,4-diol. nih.govmdpi.comnih.gov By immersing an ATR probe directly into the reaction vessel, spectra can be continuously collected, tracking the concentration changes of key functional groups. rsc.org
For instance, in a typical synthesis involving the propargylation of hydroquinone (B1673460), the reaction progress can be monitored by observing several key spectral changes. The disappearance of the O-H stretching band of the hydroquinone reactant (around 3200-3400 cm⁻¹) and the appearance of the characteristic alkyne C-H stretching vibration of the propargyl group (around 3300 cm⁻¹) and the C≡C stretching (around 2120 cm⁻¹) would signify the formation of the desired product. The ability to monitor these changes in real-time allows for precise determination of reaction endpoints and the identification of optimal reaction conditions. mdpi.com
Table 1: Hypothetical ATR-FTIR Data for Monitoring the Synthesis of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product | Expected Trend |
| O-H Stretch (Phenolic) | 3200-3400 | Hydroquinone | Decrease |
| C-H Stretch (Alkyne) | ~3300 | Product | Increase |
| C≡C Stretch (Alkyne) | ~2120 | Product | Increase |
| C-O Stretch (Aromatic Ether) | 1200-1250 | Product | Increase |
This table is based on characteristic infrared absorption frequencies for the functional groups involved and represents a hypothetical scenario for reaction monitoring.
While direct online NMR studies on this compound are not extensively documented, the principles of this technique are highly applicable to understanding its formation and subsequent reactions. Computational and experimental studies on related aryl propargyl ethers provide significant insights into potential reaction pathways, such as the Claisen rearrangement. nsf.govacs.org
In a research setting, online NMR spectroscopy could be employed to study the thermal or catalytic rearrangement of a related precursor, O-propargyl hydroquinone. By flowing the reaction mixture through an NMR flow cell, it would be possible to detect and characterize transient intermediates, such as the allenyl cyclohexadienone species proposed in Claisen rearrangements, before they convert to the final product. nsf.gov This would provide definitive evidence for the reaction mechanism, distinguishing between different potential pathways. The changes in the chemical shifts of aromatic and propargylic protons and carbons would be meticulously tracked over time to map the entire reaction coordinate.
High-Resolution Mass Spectrometry for Reaction Product Characterization (Beyond basic ID)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is essential for the detailed characterization of this compound and its related reaction products. nih.govnih.gov Its high mass accuracy and resolution allow for the unambiguous determination of elemental compositions, which is critical for confirming the identity of the target compound and for identifying unexpected byproducts or impurities.
Beyond simple identification, HRMS is used to construct a comprehensive profile of a reaction mixture. For example, in the synthesis of this compound, HRMS can be used to identify and quantify isomers (e.g., C- vs. O-propargylated species), dimers, or oligomers that may form. Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments provide valuable structural information through controlled fragmentation of the parent ions. unifesp.br This is particularly useful for distinguishing between isomers that have the same elemental composition but different connectivity.
Table 2: Illustrative HRMS Fragmentation Data for Isomer Differentiation
| Precursor Ion (m/z) | Proposed Structure | Key Fragment Ion (m/z) | Interpretation |
| [M+H]⁺ | This compound | [M+H - C₃H₄]⁺ | Loss of the propargyl group |
| [M+H]⁺ | O-propargyl hydroquinone | [M+H - C₃H₄O]⁺ | Loss of propargoxy group |
This table presents a simplified, illustrative example of how fragmentation patterns in HRMS can help distinguish between structural isomers.
Chromatographic Techniques for Purity Assessment and Separation of Research Intermediates
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for isolating research intermediates. walshmedicalmedia.commdpi.com A validated HPLC method can effectively separate the target compound from starting materials, reagents, and byproducts.
In a research context, developing a robust HPLC method is a primary step after synthesis. A reversed-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common starting point. nih.gov The separation of isomers, which is often a challenge, can be optimized by adjusting the mobile phase composition, temperature, and flow rate. mdpi.com The purity of the collected fractions can then be confirmed by the analytical techniques described above.
Table 3: Representative HPLC Method Parameters for Analysis of Substituted Hydroquinones
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
This table provides typical starting conditions for an HPLC method for analyzing aromatic compounds like substituted hydroquinones. Actual conditions would require optimization. nih.gov
Electrochemical Techniques for Redox Property Characterization in Research Settings
The hydroquinone moiety is well-known for its redox activity, and electrochemical techniques are therefore central to characterizing this aspect of this compound.
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species. nih.govipb.pt For this compound, CV can provide detailed information about its oxidation and reduction potentials, the stability of the resulting radical species, and the kinetics of the electron transfer processes. researchgate.net
A typical cyclic voltammogram of a hydroquinone derivative in an appropriate solvent and supporting electrolyte would show an anodic peak corresponding to the oxidation of the hydroquinone to the corresponding benzoquinone, and a cathodic peak on the reverse scan corresponding to the reduction of the benzoquinone back to the hydroquinone. The potential of these peaks is influenced by substituents on the aromatic ring. nih.gov The presence of the electron-donating hydroxyl groups and the propargyl group would be expected to influence the oxidation potential compared to unsubstituted hydroquinone. The reversibility of the redox process, indicated by the separation of the anodic and cathodic peak potentials (ΔEp), provides insight into the stability of the oxidized species. nih.gov
Table 4: Expected Cyclic Voltammetry Parameters for Substituted Hydroquinones
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | ΔEp (Epa - Epc) | Redox Process |
| Hydroquinone | ~ +0.4 V | ~ -0.1 V | > 59 mV | Quasi-reversible |
| This compound | Expected to be slightly lower than hydroquinone | --- | --- | --- |
This table provides generalized data for hydroquinone to illustrate the type of information obtained from a CV experiment. The values for the substituted compound would need to be determined experimentally. nih.govnih.gov
Controlled Potential Electrolysis for Preparative Redox Chemistry
Controlled potential electrolysis is a powerful electrochemical technique employed for the preparative-scale synthesis of specific oxidation or reduction products of a given compound. In the context of this compound, this methodology allows for the selective transformation of the hydroquinone moiety into its corresponding benzoquinone or other redox states under precisely controlled electrochemical conditions. This approach offers a high degree of selectivity and can often be performed under mild conditions, avoiding the need for harsh chemical oxidants or reductants.
The fundamental principle of controlled potential electrolysis involves maintaining the working electrode at a constant potential, one that is chosen to be sufficient to cause the desired electron transfer reaction (oxidation or reduction) of the target molecule at a significant rate, while not being so extreme as to cause undesired side reactions or the electrolysis of the solvent or supporting electrolyte. The progress of the electrolysis can be monitored by observing the decay of the current over time, which is proportional to the concentration of the electroactive species.
Theoretical Framework and General Principles
The electrochemical behavior of this compound is dominated by the hydroquinone ring, which can undergo a reversible two-electron, two-proton oxidation to form the corresponding p-benzoquinone derivative. The presence of the electron-donating hydroxyl groups on the benzene (B151609) ring facilitates this oxidation, generally causing it to occur at a lower potential than that of unsubstituted benzene. acs.org The prop-2-yn-1-yl substituent, being a relatively neutral to slightly electron-withdrawing group, is expected to have a modest influence on the oxidation potential of the hydroquinone system. Studies on substituted hydroquinones have shown that electron-withdrawing groups tend to shift the oxidation potential to more positive values. rsc.org
This compound ⇌ 2-(prop-2-yn-1-yl)cyclohexa-2,5-diene-1,4-dione + 2H⁺ + 2e⁻
For preparative-scale synthesis, a three-electrode system is typically employed within an electrochemical cell, which may be divided by a membrane or frit to separate the anolyte and catholyte and prevent the product from being reduced back at the cathode. academie-sciences.fr The key components of this setup are:
Working Electrode: The electrode at which the electrolysis of the substrate occurs. For preparative oxidation, materials with a high oxygen overpotential, such as glassy carbon or platinum, are often chosen. academie-sciences.frresearchgate.net
Counter Electrode: An electrode that completes the electrical circuit. It is typically made of an inert material like platinum or stainless steel. academie-sciences.fr
Reference Electrode: An electrode with a stable and well-known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, against which the potential of the working electrode is controlled.
The choice of solvent and supporting electrolyte is crucial. The solvent must dissolve the substrate and the supporting electrolyte, be stable at the applied potential, and facilitate the desired reaction. For hydroquinone derivatives, aqueous buffer solutions or polar organic solvents like acetonitrile or methanol are commonly used. rsc.orgacademie-sciences.fr The supporting electrolyte, such as a tetraalkylammonium salt or an alkali metal perchlorate, is necessary to ensure the conductivity of the solution. rsc.org
Illustrative Experimental Parameters for Preparative Oxidation
While specific experimental data for the controlled potential electrolysis of this compound is not extensively documented, a hypothetical set of parameters can be proposed based on established procedures for similar hydroquinone derivatives. rsc.orgacademie-sciences.fr These parameters serve as a starting point for the development of a specific synthetic protocol.
| Parameter | Value/Condition | Rationale |
| Working Electrode | Glassy Carbon Plate | High overpotential for oxygen evolution, provides a large surface area. academie-sciences.fr |
| Counter Electrode | Platinum Mesh | Inert and efficient for the counter reaction (e.g., proton reduction). |
| Reference Electrode | Ag/AgCl (in saturated KCl) | Provides a stable reference potential. |
| Solvent System | Acetonitrile with 0.1 M Tetrabutylammonium Perchlorate (TBAP) | Acetonitrile is a common aprotic solvent for electrochemistry; TBAP is a suitable supporting electrolyte. rsc.org |
| Substrate Concentration | 10-50 mM | A typical concentration range for preparative electrolysis. |
| Applied Potential | +0.8 to +1.2 V vs. Ag/AgCl | This potential range is generally sufficient to oxidize substituted hydroquinones without oxidizing the solvent. The precise potential would be determined from prior cyclic voltammetry analysis. rsc.org |
| Cell Type | Divided H-type Cell | Separates the anode and cathode compartments to prevent re-reduction of the product. academie-sciences.fr |
| Temperature | Room Temperature (20-25 °C) | Many electrochemical reactions proceed efficiently at ambient temperature. |
| Stirring | Continuous stirring of the anolyte | To ensure mass transport of the reactant to the electrode surface. |
This table presents hypothetical data based on typical values for the electrolysis of substituted hydroquinones and should be optimized for the specific compound.
Expected Outcomes and Product Isolation
Upon completion of the electrolysis, as indicated by the current dropping to a near-zero value, the resulting solution in the anode compartment would contain the oxidized product, 2-(prop-2-yn-1-yl)cyclohexa-2,5-diene-1,4-dione. The isolation of this quinone derivative would typically involve standard organic workup procedures. This might include:
Evaporation of the organic solvent (e.g., acetonitrile).
Extraction of the aqueous residue with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. google.com
Washing the organic layer to remove any remaining supporting electrolyte.
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Removal of the solvent under reduced pressure to yield the crude product.
Further purification of the synthesized quinone can be achieved through techniques such as column chromatography or recrystallization. The successful synthesis and purity of the product would then be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The application of controlled potential electrolysis offers a clean and efficient route for the preparative redox chemistry of this compound, allowing for the targeted synthesis of its corresponding quinone under precisely controlled and mild conditions.
Future Directions and Emerging Research Themes
Integration into Advanced Drug Discovery Platforms (Pre-clinical Research Focus)
The structure of 2-(prop-2-yn-1-yl)benzene-1,4-diol is a compelling starting point for the development of novel therapeutic agents. The hydroquinone (B1673460) core is a recognized pharmacophore present in various biologically active compounds, known for its antioxidant and redox properties. mdpi.comnih.govjackwestin.com The propargyl group, a versatile handle for bioorthogonal chemistry, further enhances its potential in preclinical research. researchgate.netmdpi.comnih.gov
Future research could focus on leveraging the propargyl group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would enable the rapid synthesis of a diverse library of triazole-containing derivatives. plos.org These new molecular entities could then be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, areas where other functionalized hydroquinones and propargyl-containing compounds have shown promise. mdpi.comnih.govresearchgate.net For instance, some hydroquinone derivatives have been shown to induce cell cycle arrest and inhibit mitochondrial bioenergetics in cancer cells. nih.gov The exploration of such mechanisms for derivatives of this compound could be a significant area of investigation.
Table 1: Potential Preclinical Research Applications for this compound Derivatives
| Research Area | Rationale | Potential Assay |
| Anticancer Activity | Hydroquinone moiety can induce oxidative stress and inhibit cell proliferation. mdpi.comnih.gov Propargyl group allows for diverse functionalization. researchgate.net | Cell viability assays (e.g., MTT), cell cycle analysis, mitochondrial function assays. |
| Antimicrobial Activity | Phenolic compounds and their derivatives are known for their antimicrobial properties. nih.gov | Minimum Inhibitory Concentration (MIC) determination against various bacterial and fungal strains. |
| Antioxidant and Anti-inflammatory Activity | Hydroquinone is a well-known antioxidant that can scavenge reactive oxygen species. nih.govnih.gov | DPPH radical scavenging assay, cellular antioxidant activity assays, measurement of inflammatory markers. |
Applications in Optoelectronics and Molecular Electronics Research
The electronic properties of the benzene-1,4-diol (B12442567) (hydroquinone) system, with its ability to undergo reversible oxidation to quinone, make it an attractive component for molecular electronics. jackwestin.com The introduction of a propargyl group provides a strategic anchor point for attaching the molecule to surfaces, such as gold or silicon, a crucial step in the fabrication of molecular electronic devices.
Future investigations could explore the charge transport properties of self-assembled monolayers (SAMs) of this compound on conductive substrates. The terminal alkyne of the propargyl group can readily form covalent bonds with various surfaces, offering a stable and well-defined interface. The redox-active hydroquinone core could be used to modulate the conductivity of the molecular junction through an external stimulus, such as an applied voltage, leading to applications as molecular switches or sensors. Furthermore, the potential for this compound to be incorporated into redox-active polymers for energy storage applications is another avenue for exploration.
Bio-Inspired Chemical Synthesis Utilizing this compound
Nature often utilizes phenolic compounds in complex biological processes. nih.gov Bio-inspired synthesis aims to mimic these natural strategies to create novel molecules and materials. The dual functionality of this compound makes it a versatile building block for such endeavors.
One potential research direction is its use as a precursor in the synthesis of complex natural product analogues. The hydroquinone moiety can undergo various transformations, including oxidation and electrophilic substitution, while the propargyl group can participate in a wide array of coupling reactions. mdpi.comnih.gov This could enable the construction of intricate molecular architectures inspired by naturally occurring polyphenols and other bioactive compounds.
Development of Novel Catalytic Systems Based on the Compound's Structure
The hydroxyl groups of the hydroquinone moiety in this compound have the potential to act as ligands, coordinating with metal centers to form novel catalysts. The electronic properties of the hydroquinone can be tuned through substitution, which in turn could influence the catalytic activity of the metal center.
Research in this area could focus on synthesizing organometallic complexes where this compound or its derivatives serve as the ligand framework. For example, a related compound, 1,4-dihydroxyanthraquinone, has been used in conjunction with copper(II) to catalyze the synthesis of propargylamine (B41283) derivatives. researchgate.net This suggests that the benzene-1,4-diol scaffold could be employed in similar catalytic systems. The propargyl group could also play a role in catalysis, either by participating directly in the reaction or by serving as a tether to immobilize the catalyst on a solid support for easier recovery and reuse.
Exploration of Interdisciplinary Research Opportunities
The unique combination of a redox-active core and a bio-orthogonal handle in this compound creates a fertile ground for interdisciplinary research.
Collaborations between chemists, biologists, and materials scientists could lead to the development of innovative applications. For instance, the compound could be used to create "smart" biomaterials that respond to biological stimuli. The propargyl group could be used to attach the molecule to a biopolymer, while the hydroquinone's redox state could be altered by the local biological environment, triggering a change in the material's properties, such as drug release or a fluorescent signal. Another possibility is the development of novel biosensors, where the hydroquinone moiety acts as the redox-active signaling unit and the propargyl group allows for covalent attachment to a transducer surface. The inherent fluorescence of some functionalized hydroquinones could also be exploited in the development of chemical sensors. nih.gov
Table 2: Summary of Potential Interdisciplinary Research Directions
| Disciplines Involved | Potential Research Focus | Example Application |
| Chemistry & Biology | Development of redox-sensitive bioconjugates. | Probes for studying cellular redox states. |
| Chemistry & Materials Science | Creation of functionalized surfaces and polymers. | Molecular electronic components, smart coatings. |
| Biology & Materials Science | Design of stimuli-responsive biomaterials. | Targeted drug delivery systems, tissue engineering scaffolds. |
| Chemistry, Biology & Engineering | Fabrication of novel biosensors. | Electrochemical or fluorescent sensors for disease biomarkers. |
Q & A
Q. What are the common synthetic routes for 2-(Prop-2-yn-1-yl)benzene-1,4-diol, and how can reaction conditions be optimized?
The synthesis typically involves introducing a propargyl group (-C≡CH) onto a 1,4-dihydroxybenzene (hydroquinone) backbone. One approach is the nucleophilic substitution of a propargyl halide (e.g., propargyl bromide) with hydroquinone under basic conditions. For example:
- Methodology : React 1,4-dihydroxybenzene with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydroquinone to propargyl bromide) and use inert atmosphere (N₂/Ar) to prevent oxidation of the diol. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. How can the purity of this compound be assessed and optimized?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
- Melting Point Analysis : Compare observed melting points with literature values to detect impurities.
- Purification : Recrystallize from ethanol/water (4:1) or use preparative HPLC. For thermally sensitive compounds, employ low-temperature crystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution pattern (e.g., aromatic protons at δ 6.7–7.2 ppm, propargyl protons at δ 2.8–3.1 ppm).
- IR : Detect O-H stretches (~3200 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 162.068).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
Organocatalytic domino reactions enable enantioselective functionalization. For example:
- Method : Use a chiral secondary amine catalyst (e.g., L-proline derivatives) to mediate a domino oxa-Michael/Michael reaction between this compound and α,β-unsaturated aldehydes. This yields complex polycyclic scaffolds with high enantiomeric excess (e.g., >90% ee) .
- Key Parameters : Optimize solvent (toluene or CHCl₃), catalyst loading (5–10 mol%), and reaction time (24–48 hours).
Q. What computational methods are suitable for predicting the reactivity and thermochemical properties of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study aggregation behavior.
Q. How to design experiments to study the biological activity of this compound?
- Antimicrobial Assays :
- In Vitro Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC values and compare with controls (e.g., ampicillin).
- Mechanistic Studies : Perform fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., β-lactamase) .
- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays. Correlate results with DFT-calculated bond dissociation energies of phenolic O-H groups .
Contradictions and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
